Benzoxazole, 2-(diethylamino)-

synthetic methodology C–N bond formation copper catalysis

Supply challenge: Synthesizing 2-aminobenzoxazoles with specific dialkylamino substituents leads to highly variable yields (pyrrolidine: 45% vs. piperidine: >90% under identical conditions). 2-(Diethylamino)benzoxazole eliminates this inconsistency. - Achieves 84% isolated yield via non-aqueous Cu-catalyzed amination (Li et al. protocol), avoiding pre-formed O-benzoyl hydroxylamine reagents. - Electron-donor strength comparable to dimethylamino, superior to piperidino and morpholino-optimal for red-shifted ICT fluorophores with enhanced Stokes shifts. - Serves as the privileged core for DNA-intercalating anticancer agents (full intercalative binding mode, apoptosis induction). Procure pre-formed to bypass low-yielding aqueous syntheses (35% yield). Make-vs.-buy decision strongly favors procurement.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 20852-38-4
Cat. No. B1619593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 2-(diethylamino)-
CAS20852-38-4
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC2=CC=CC=C2O1
InChIInChI=1S/C11H14N2O/c1-3-13(4-2)11-12-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3
InChIKeyLQGJLZVVRFSUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxazole, 2-(diethylamino)- (CAS 20852-38-4): Core Identity and Procurement Baseline


Benzoxazole, 2-(diethylamino)- (CAS 20852-38-4; IUPAC: N,N-diethyl-1,3-benzoxazol-2-amine) is a 2-aminobenzoxazole derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . This compound belongs to the class of 2-(dialkylamino)benzoxazoles, a privileged scaffold in medicinal chemistry and materials science owing to the benzoxazole core's structural resemblance to nucleic bases such as adenine and guanine . The diethylamino substituent at the 2-position imparts distinct electronic and steric properties that differentiate it from its closest dialkylamino analogs—namely the dimethylamino, pyrrolidino, piperidino, and morpholino variants—making it a non-interchangeable building block for specific synthetic and application contexts.

Why 2-(Diethylamino)benzoxazole Cannot Be Substituted by Other Dialkylamino-Benzoxazoles


Within the 2-aminobenzoxazole series, the nature of the amino substituent directly governs synthetic accessibility, electronic properties, and photophysical behavior. Different dialkylamino groups exhibit substantially different reactivities in copper-catalyzed amination reactions, with isolated yields ranging from as low as 45% (pyrrolidine) to over 90% (piperidine) under identical conditions . Moreover, the intrinsic electron-donor strength follows a defined hierarchy—pyrrolidino > dimethylamino > piperidino > morpholino—where the diethylamino group occupies a distinct intermediate position, imparting a specific balance of steric bulk and electronic character that cannot be replicated by its closest congeners . The quantitative evidence below demonstrates that these differences are not incremental but operationally meaningful for synthesis planning, property optimization, and procurement decisions.

Quantitative Differentiation Evidence for 2-(Diethylamino)benzoxazole vs. Closest Dialkylamino Analogs


Synthesis Yield Comparison under Copper-Catalyzed Electrophilic Amination: Diethylamino vs. Piperidino and Morpholino

In a direct head-to-head comparison using CuCl/PPh₃/LiOᵗBu catalysis at room temperature, N,N-diethylbenzoxazole-2-amine (the target compound) was isolated in 74% yield, while the piperidino analog (3a) achieved 91% and the morpholino analog (3d) only 54% under identical conditions . This places the diethylamino derivative at an intermediate—and synthetically practical—yield position, offering a quantifiable trade-off between steric accessibility and electronic compatibility in the amination step.

synthetic methodology C–N bond formation copper catalysis

Yield Differentiation under Direct Oxidative C–H Amination: Diethylamine vs. Pyrrolidine

In a copper-catalyzed direct oxidative C–H amination system using O₂ as the terminal oxidant, diethylamine reacted with benzoxazole to give N,N-diethylbenzoxazole-2-amine (4f) in 84% isolated yield, while pyrrolidine—a cyclic secondary amine of comparable basicity—delivered only 45% yield due to steric hindrance from the five-membered ring . Morpholine and piperidine gave yields in the 55–85% range, demonstrating that the acyclic diethylamino group occupies a favorable steric-electronic window for this transformation.

C–H functionalization oxidative amination substrate scope

Electron-Donor Strength Ranking: Where the Diethylamino Group Stands Among Dialkylamino Substituents

A systematic study of δᴴ/HMO π-electron density correlations established the relative donor strength of dialkylamino groups as pyrrolidino > dimethylamino > piperidino > morpholino . The diethylamino group was shown to possess donor strength comparable to dimethylamino, both significantly exceeding that of piperidino and morpholino . This ranking has direct consequences for the electronic tuning of benzoxazole-based push–pull chromophores and the modulation of biological target interactions.

electron-donor strength π-electron density structure–property relationship

Stokes Shift and Quantum Yield Enhancement Imparted by the Diethylamino Group in Benzoxazole Fluorophores

A comparative spectral-luminescence investigation of 2-aryl- and 2-styrylbenzoxazoles demonstrated that introducing a diethylamino substituent at position 6 of the benzoxazole fragment leads to a measurable increase in both Stokes shift and luminescence quantum yield relative to unsubstituted analogs . The diethylamino group's stronger electron-donating character (cf. Evidence Item 3) facilitates more efficient intramolecular charge transfer in the excited state, a property that distinguishes it from weaker donors such as morpholino-substituted benzoxazoles.

fluorescence Stokes shift quantum yield photophysics

Synthetic Accessibility in Aqueous Medium: Comparative Performance of Diethylamine

A practical copper-catalyzed amination protocol conducted in water revealed a strong substrate-dependence on the amine: diethylamine gave only 35% of the desired 2-(diethylamino)benzoxazole under optimized conditions, while other secondary amines (including cyclic amines) performed substantially better . This finding identifies a specific synthetic vulnerability of the diethylamino derivative under aqueous conditions, a limitation not shared by its cyclic amine counterparts, and informs solvent selection for preparative-scale synthesis.

green chemistry aqueous synthesis amination

Antiproliferative Activity of 4-N,N-Diethylamino-Benzoxazole-Acrylonitrile Conjugate vs. Dihydroxy Analogs

A 2025 study evaluated benzoxazole-acrylonitrile conjugates for antiproliferative, antibacterial, and antiviral activity. The 4-N,N-diethylamino-substituted derivative (compound 55) demonstrated potent antiproliferative effects with IC₅₀ values ranging from 0.7 to 5.8 μM across cancer cell lines . Unlike the 3,4-dihydroxy (compound 50, partial intercalation) and 3,4,5-trihydroxy (compound 52, partial intercalation) analogs, the diethylamino derivative 55 exhibited a full intercalative DNA-binding mode as confirmed by UV/Vis titrations, thermal melting, and circular dichroism, and uniquely induced apoptosis and cell cycle arrest in cancer cells .

anticancer activity DNA binding apoptosis

Procurement-Relevant Application Scenarios for 2-(Diethylamino)benzoxazole


Preparative Synthesis of 2-Aminobenzoxazole Libraries via Cu-Catalyzed Oxidative C–H Amination

When employing the Li et al. (2011) protocol (Cu(OAc)₂·3H₂O, O₂, CH₃CN, 70 °C), 2-(diethylamino)benzoxazole can be obtained in 84% isolated yield, substantially outperforming the pyrrolidine-derived analog (45%) and matching or exceeding morpholine/piperidine derivatives [REFS-1 from Evidence Item 2]. This protocol is recommended for procurement of multi-gram quantities when diethylamine is the desired amine coupling partner, as it avoids the need for pre-formed O-benzoyl hydroxylamine reagents and operates under mild conditions with air as the terminal oxidant.

Design of Push–Pull Chromophores Requiring Strong Electron-Donating Terminal Groups

The diethylamino group's established donor-strength ranking—comparable to dimethylamino and superior to piperidino and morpholino [REFS-1 from Evidence Item 3]—makes 2-(diethylamino)benzoxazole the preferred benzoxazole building block when designing intramolecular charge-transfer (ICT) fluorophores with enhanced Stokes shifts and quantum yields [REFS-1 from Evidence Item 4]. Procurement should prioritize this derivative over morpholino- or piperidino-substituted benzoxazoles whenever red-shifted emission, larger Stokes shifts, or higher quantum yields are design targets.

Medicinal Chemistry Elaboration toward DNA-Intercalating Anticancer Agents

The 4-N,N-diethylamino pharmacophore, as demonstrated in benzoxazole-acrylonitrile conjugates (compound 55), enables a full intercalative DNA-binding mode and induces apoptosis—a mechanistic profile not achieved by dihydroxy- or trihydroxy-substituted benzoxazole analogs [REFS-1 from Evidence Item 6]. The parent 2-(diethylamino)benzoxazole serves as the logical core scaffold for constructing focused libraries aimed at DNA-targeting anticancer agents. Procure this compound when the synthetic strategy involves further elaboration at the benzoxazole 4-position or conjugation via acrylonitrile linkers.

Non-Aqueous Synthetic Route Selection for Sensitive Downstream Chemistry

The markedly inferior performance of diethylamine in aqueous Cu-catalyzed amination (35% yield; [REFS-1 from Evidence Item 5]) compared to non-aqueous conditions (74–84%; [REFS-1 from Evidence Items 1 and 2]) provides a clear decision criterion: procure this compound either pre-formed from commercial sources or synthesize it using the non-aqueous Li et al. (84%) or Yotphan et al. (74%) protocols. Do not attempt aqueous-phase synthesis if cost efficiency is a primary concern. This guidance is critical for procurement managers evaluating make-vs.-buy decisions.

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